N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride
Description
N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride is an organic compound characterized by a propargylamine (prop-2-yn-1-amine) backbone substituted with a 2,2-difluoroethyl group and a hydrochloride counterion. The propargyl group introduces a terminal alkyne moiety, which is highly reactive in click chemistry and pharmaceutical synthesis. The difluoroethyl substituent enhances electronegativity and metabolic stability, while the hydrochloride salt improves solubility and crystallinity for purification .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)prop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.ClH/c1-2-3-8-4-5(6)7;/h1,5,8H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSUVFJFBILRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The process is carefully monitored to ensure consistent quality and compliance with safety regulations .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The prop-2-yn-1-amine moiety can participate in covalent bonding with target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
The structural and functional analogs of N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride include variations in the amine backbone, fluorination patterns, and substituent groups. Below is a systematic comparison:
Structural Analogs
| Compound Name | Molecular Formula | Key Structural Features | Applications/Notes | Reference IDs |
|---|---|---|---|---|
| N-(2,2-Difluoroethyl)prop-2-yn-1-amine hydrochloride | C₅H₈ClF₂N | Propargylamine + 2,2-difluoroethyl + HCl | Likely intermediate for drug synthesis | - |
| (2S)-1-aminopropan-2-ylamine dihydrochloride | C₅H₁₄Cl₂F₂N₂ | Chiral amine + difluoroethyl + 2 HCl | Pharmaceutical intermediate (Parchem) | |
| N-(2,2-Difluoroethyl)cyclopropanamine hydrochloride | C₅H₁₀ClF₂N | Cyclopropane ring + difluoroethyl + HCl | Building block for fluorinated drugs | |
| (2-2-Difluoroethyl)(propan-2-yl)amine hydrochloride | C₅H₁₂ClF₂N | Isopropylamine + difluoroethyl + HCl | Life science research material | |
| 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride | C₄H₉ClF₂N₂O | Acetamide backbone + difluoroethyl + HCl | Synthetic intermediate |
Key Observations :
- Backbone Flexibility : The propargyl group in the target compound distinguishes it from cyclopropane () or isopropyl () analogs, offering distinct reactivity in alkyne-based couplings.
- Fluorination : All analogs retain the 2,2-difluoroethyl group, which enhances electronegativity and resistance to oxidative metabolism.
- Salt Forms : Hydrochloride salts are common, improving solubility for purification and formulation.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
